2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-9-11(10(2)19-16-9)7-13(17)15-8-14(3,18)12-5-4-6-20-12/h4-6,18H,7-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHSUKLBUSOWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of the oxazole and thiophene intermediates. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring is often introduced via a Friedel-Crafts acylation reaction. The final step involves the coupling of the oxazole and thiophene intermediates with the hydroxypropyl group, usually through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions to yield reduced oxazole derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide Derivatives with Aryl/Heteroaryl Substituents
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
- Structural Differences : Replaces the isoxazole-thiophene system with a dichlorophenyl-thiazole scaffold. The chlorine atoms increase lipophilicity, while the thiazole ring offers a sulfur atom for coordination chemistry.
- Physicochemical Properties : The dichlorophenyl group likely reduces solubility compared to the target compound’s hydroxypropyl chain. Crystallographic studies reveal intermolecular N–H⋯N hydrogen bonds stabilizing its solid-state structure .
- Biological Relevance : Analogous N-arylacetamides exhibit penicillin-like structural motifs and antimicrobial activity, suggesting the target compound could share similar bioactivity profiles .
- 2-Oxoindoline Derivatives (): Examples: 2-Hydroxy-N-phenyl-acetamide derivatives (e.g., compounds 1-F, 15). Structural Differences: Feature a planar 2-oxoindoline core instead of isoxazole-thiophene. Functional Groups: Share hydroxy-acetamide motifs but lack the thiophene’s sulfur atom, which may limit redox activity or metal coordination .
Heterocyclic Influence on Reactivity and Bioactivity
- Electronic Effects : Isoxazole’s oxygen atom is more electronegative than thiazole’s sulfur, altering charge distribution and dipole moments. This may influence binding to polar enzyme active sites.
Substituent Effects on Solubility and Stability
- Hydroxypropyl Chain : The target compound’s 2-hydroxy-2-(thiophen-2-yl)propyl group likely improves aqueous solubility via hydrogen bonding, contrasting with ’s dichlorophenyl derivative, which prioritizes membrane permeability.
- Methyl Groups: The 3,5-dimethylisoxazole may enhance metabolic stability by blocking oxidative degradation pathways, a advantage over non-methylated analogs in .
- Thiophene vs. Phenyl : Thiophene’s lower aromaticity compared to phenyl rings could reduce cytotoxicity while maintaining π-π stacking efficacy in drug-receptor interactions.
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
- Molecular Weight : 265.36 g/mol
Antimicrobial Properties
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity. A study focusing on similar oxazole derivatives demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus aureus and Escherichia coli . The mechanism of action is often attributed to the inhibition of bacterial biofilm formation and disruption of cellular integrity.
Cytotoxicity Studies
Cytotoxicity assays conducted on mammalian cell lines (e.g., L929 fibroblasts) showed that the compound exhibits selective cytotoxicity depending on concentration. At higher concentrations (100 µM), some derivatives were found to be toxic, while lower concentrations (12 µM) enhanced cell viability . This suggests a potential therapeutic window for the compound.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in bacteria.
- Interference with Protein Synthesis : The oxazole ring structure is known to interact with ribosomal RNA, potentially disrupting protein synthesis in microbial cells.
- Modulation of Cell Signaling : The thiophene moiety may influence signaling pathways related to inflammation and immune responses.
Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various oxazole derivatives against clinical isolates. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Moderate |
| Compound B | 16 | Strong |
| Target Compound | 8 | Very Strong |
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using L929 cells to evaluate the safety profile of the compound. The results indicated that at concentrations below 50 µM, the compound did not significantly affect cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 200 | 68 |
| 100 | 92 |
| 50 | 96 |
| 25 | 108 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
